![molecular formula C20H21N3O3S B2748292 N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide CAS No. 851412-91-4](/img/structure/B2748292.png)
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide, also known as AMTB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. AMTB is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological and pathological processes.
Scientific Research Applications
Transformation and Excretion Studies
Compounds with similar structures, such as metoclopramide derivatives, have been studied for their transformation and excretion in biological systems. These studies provide insights into how drugs and similar compounds are metabolized and eliminated from the body, which is crucial for understanding their pharmacokinetics and optimizing their efficacy and safety profiles (Arita et al., 1970).
Molecular Refraction and Polarizability
Research on compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate explores their physical properties, such as density, refractive index, molar refractivity, and polarizability. These properties are fundamental for understanding the interactions of the compound with light and its environment, which can be applied in developing new materials or in drug design (Sawale et al., 2016).
Antimicrobial Applications
Compounds incorporating thiazole ring structures and related functionalities have been synthesized and evaluated for their antimicrobial properties. Such research is vital for developing new antimicrobial agents that can combat resistant strains of bacteria and fungi. Studies on derivatives of benzamides, for instance, reveal their potential inhibitory action against various strains of bacteria and fungi, suggesting their utility in treating microbial diseases (Desai et al., 2013).
Material Science and Polymer Chemistry
The synthesis and characterization of novel aromatic polyimides, including derivatives of benzamides, contribute to material science by developing new materials with desirable thermal and mechanical properties. These materials have applications in various industries, including electronics, aerospace, and automotive, due to their high thermal stability and mechanical strength (Butt et al., 2005).
properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-15-8-6-14(7-9-15)20(25)22-10-11-23-12-18(27-13-19(21)24)16-4-2-3-5-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUNVSMIAHRTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325597 |
Source
|
Record name | N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851412-91-4 |
Source
|
Record name | N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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